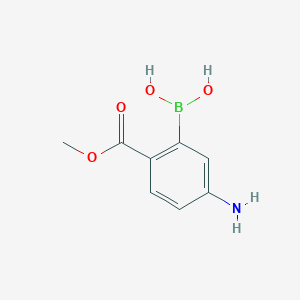
(5-Amino-2-(methoxycarbonyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Amino-2-(methoxycarbonyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with an amino group and a methoxycarbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-2-(methoxycarbonyl)phenyl)boronic acid typically involves the following steps:
Formation of the Boronic Acid Group: This can be achieved through the reaction of an aryl halide with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Introduction of the Amino Group: The amino group can be introduced through nitration followed by reduction. For example, nitration of the phenyl ring followed by catalytic hydrogenation can yield the amino group.
Methoxycarbonylation: The methoxycarbonyl group can be introduced via esterification reactions, often using methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The boronic acid group can undergo oxidation to form phenols.
Reduction: The nitro group (if present as an intermediate) can be reduced to an amino group.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Palladium catalysts, bases like potassium carbonate, and aryl halides.
Major Products Formed
Phenols: From oxidation of the boronic acid group.
Amines: From reduction of nitro groups.
Biaryl Compounds: From Suzuki-Miyaura coupling reactions.
Scientific Research Applications
(5-Amino-2-(methoxycarbonyl)phenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling.
Biology: Potential use in the development of boron-containing drugs and as a probe for biological studies.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (5-Amino-2-(methoxycarbonyl)phenyl)boronic acid largely depends on its application. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a carbon-carbon bond. In biological systems, the boronic acid group can interact with diols and other functional groups, potentially inhibiting enzymes or altering biological pathways.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the amino and methoxycarbonyl groups.
(4-Methoxycarbonylphenyl)boronic Acid: Similar but with the methoxycarbonyl group in a different position.
(5-Amino-2-(hydroxycarbonyl)phenyl)boronic Acid: Similar but with a hydroxycarbonyl group instead of methoxycarbonyl.
Uniqueness
(5-Amino-2-(methoxycarbonyl)phenyl)boronic acid is unique due to the presence of both an amino group and a methoxycarbonyl group on the phenyl ring, which can influence its reactivity and interactions in both chemical and biological systems.
Properties
Molecular Formula |
C8H10BNO4 |
|---|---|
Molecular Weight |
194.98 g/mol |
IUPAC Name |
(5-amino-2-methoxycarbonylphenyl)boronic acid |
InChI |
InChI=1S/C8H10BNO4/c1-14-8(11)6-3-2-5(10)4-7(6)9(12)13/h2-4,12-13H,10H2,1H3 |
InChI Key |
MQWDGOZISHNGPZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)N)C(=O)OC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


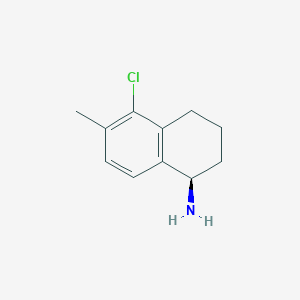
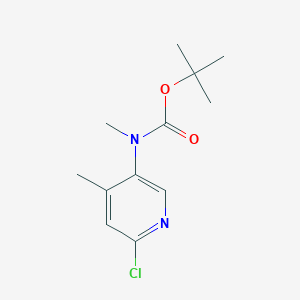
![3-[(1E)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}methyl]-4-hydroxy-6-methyl-2H-pyran-2-one;dimethylamine](/img/structure/B13049271.png)
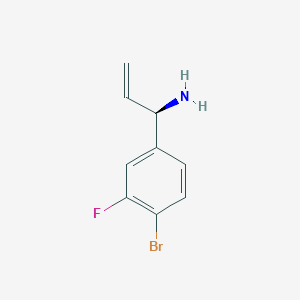
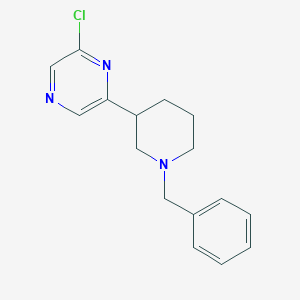
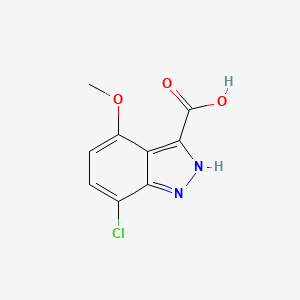
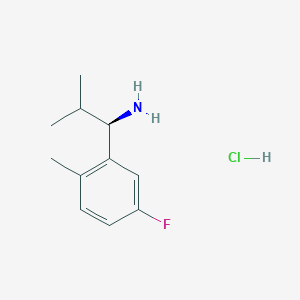
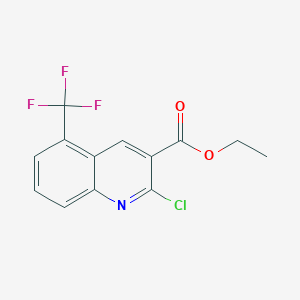
![(1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridin-6-YL)methanol hcl](/img/structure/B13049321.png)
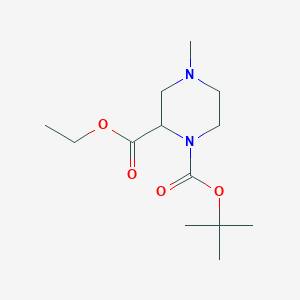
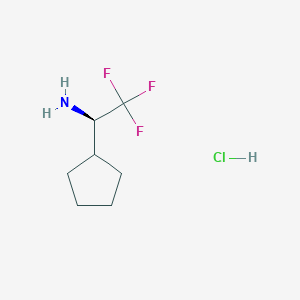
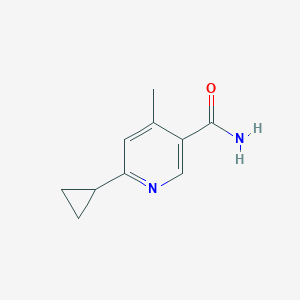
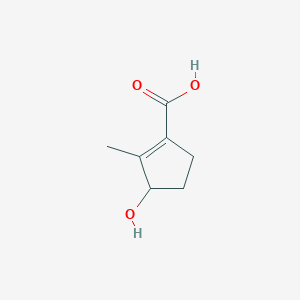
![(Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-phenylmethanecarbohydrazonoylcyanide](/img/structure/B13049349.png)
